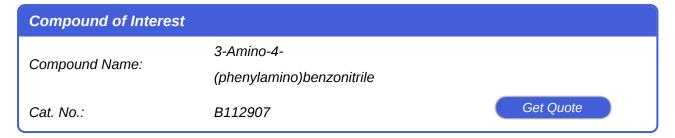


In Silico Modeling of 3-Amino-4-(phenylamino)benzonitrile Interactions: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for the characterization of **3-Amino-4-(phenylamino)benzonitrile**, a small molecule with potential pharmacological applications. In the absence of extensive experimental data, this document outlines a systematic computational approach to predict its physicochemical properties, pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), identify potential protein targets, and elucidate the dynamics of its interactions. Detailed methodologies for ADMET prediction, molecular docking, molecular dynamics simulations, and pharmacophore modeling are presented. This guide serves as a foundational resource for initiating computational studies on **3-Amino-4-(phenylamino)benzonitrile** and similar novel chemical entities, aiming to accelerate drug discovery and development efforts.

Introduction to 3-Amino-4-(phenylamino)benzonitrile

3-Amino-4-(phenylamino)benzonitrile is a small organic molecule with the chemical formula C₁₃H₁₁N₃.[1][2] Its structure features a benzonitrile core with an amino and a phenylamino group, suggesting its potential to engage in various non-covalent interactions with biological



macromolecules. The presence of hydrogen bond donors (the amino groups) and a potential hydrogen bond acceptor (the nitrile group), along with a hydrophobic phenyl ring, indicates that this molecule could exhibit specific binding to protein targets.

Physicochemical Properties:

Property	Value	Source
Molecular Formula	C13H11N3	[1][2]
Molecular Weight	209.25 g/mol	[3]
Melting Point	154 °C	[4]
Boiling Point	408.6±35.0 °C (Predicted)	[4]
Density	1.22±0.1 g/cm³ (Predicted)	[4]
рКа	3.01±0.10 (Predicted)	[4]

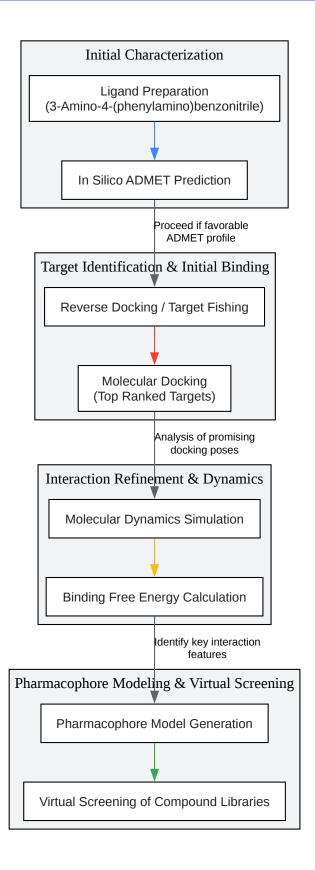
This table summarizes some of the known and predicted physicochemical properties of **3-Amino-4-(phenylamino)benzonitrile**.

Given its structural motifs, **3-Amino-4-(phenylamino)benzonitrile** warrants investigation for its potential biological activities. In silico modeling provides a rapid and cost-effective approach to explore its therapeutic potential.

Proposed In Silico Modeling Workflow

The following diagram outlines a comprehensive in silico workflow for the characterization of **3-Amino-4-(phenylamino)benzonitrile**.





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Caption: A comprehensive in silico workflow for the characterization of novel small molecules.



Experimental Protocols

This section provides detailed, generalized protocols for the key in silico experiments outlined in the workflow.

In Silico ADMET Prediction

ADMET prediction is a critical initial step to assess the drug-likeness of a compound. [5][6][7][8]

Methodology:

- Ligand Preparation:
 - The 2D structure of 3-Amino-4-(phenylamino)benzonitrile is sketched using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
 - The structure is converted to a 3D format (e.g., SDF or MOL2) and energy minimized using a suitable force field (e.g., MMFF94).
- ADMET Property Prediction:
 - Utilize web-based servers or standalone software (e.g., SwissADME, pkCSM, Discovery Studio).
 - Input the prepared ligand structure.
 - The software calculates a range of physicochemical and pharmacokinetic properties, including:
 - Absorption: Caco-2 permeability, human intestinal absorption.
 - Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
 - Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
 - Excretion: Renal clearance.
 - Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.



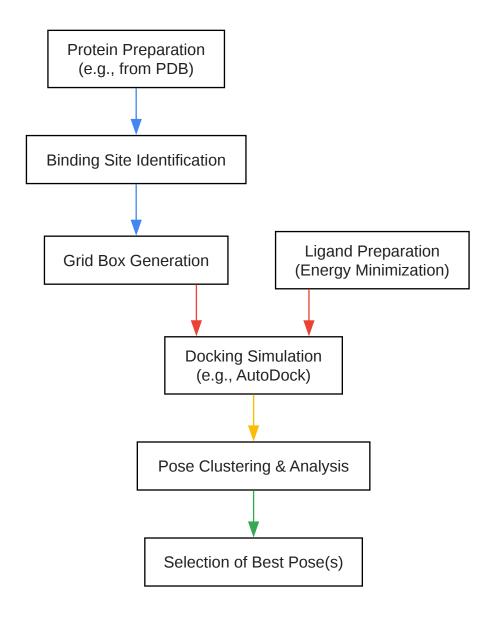
Data Presentation (Illustrative):

ADMET Property	Predicted Value	Interpretation
Human Intestinal Absorption	High	Good oral bioavailability expected.
Caco-2 Permeability	High	Likely to be well-absorbed.
BBB Permeability	Low	Unlikely to cause CNS side effects.
CYP2D6 Inhibition	Non-inhibitor	Low risk of drug-drug interactions.
AMES Toxicity	Non-toxic	Unlikely to be mutagenic.
hERG Inhibition	Non-inhibitor	Low risk of cardiotoxicity.

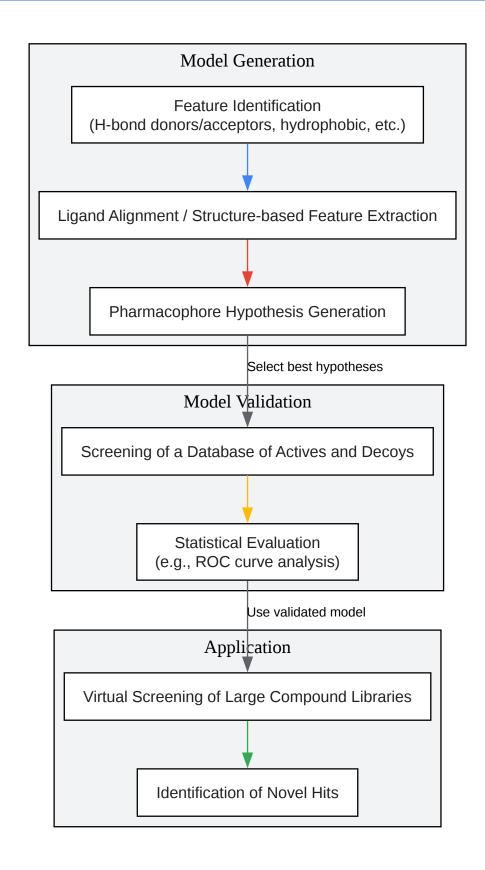
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. [9][10][11][12]









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